tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(bromomethyl)benzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHSPDNLUDVJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves the bromination of a benzimidazole derivative followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under mild conditions to avoid over-bromination . The esterification can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is highly reactive and can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole core can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products:
Scientific Research Applications
Chemistry
Building Block for Complex Molecules
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Its reactivity allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
Drug Development
The benzimidazole core is prevalent in many biologically active compounds, including antiviral, antifungal, and anticancer agents. The bromomethyl group enhances its reactivity, allowing it to act as an alkylating agent, which can modify biological molecules and influence their functions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzimidazole have been shown to induce apoptosis in cancer cells. A structure-activity relationship (SAR) study revealed that modifications at the bromomethyl position can significantly affect cytotoxicity against various cancer cell lines.
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Apoptosis induction via caspase activation |
| Compound B | 1.98 ± 1.22 | Inhibition of tubulin polymerization |
| This compound | TBD | Potential alkylation of DNA |
Antiviral and Antifungal Properties
The benzimidazole scaffold has also been explored for its antiviral and antifungal activities. Compounds with similar structures have demonstrated efficacy against viral infections and fungal growth, indicating a broad spectrum of biological activity.
Industry
In the industrial sector, tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is utilized in the synthesis of agrochemicals and fine chemicals due to its reactivity and versatility.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : A study on the SAR of benzimidazole derivatives indicated that modifications at specific positions could enhance cytotoxicity against cancer cells. This suggests that this compound may possess similar anticancer properties.
- Antimicrobial Activity : Research on related compounds has shown significant activity against Staphylococcus aureus and Candida albicans, supporting the potential use of this compound in developing antimicrobial agents.
- Fluorescent Probes : The development of fluorescent ligands for biological imaging has opened new avenues for utilizing compounds like this compound in diagnostic applications.
Mechanism of Action
The mechanism of action for tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate largely depends on its application. In drug development, the benzimidazole core can interact with various biological targets, including enzymes and receptors. The bromomethyl group can act as an alkylating agent, modifying biological molecules and affecting their function .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires inert atmosphere and refrigeration (2–8°C) due to sensitivity to moisture and heat .
- Hazard Profile : Classified as a Category 8 hazardous substance (corrosive; H314: Causes severe skin burns and eye damage) .
Comparative Analysis with Structurally Similar Compounds
Structural Isomers and Halogen-Substituted Analogs
The compound is compared with positional isomers, halogen-substituted analogs, and derivatives with alternative functional groups (Table 1).
Table 1. Key Structural and Functional Comparisons
Reactivity and Functional Differences
- Halogen vs. Amino Substituents: Bromomethyl and chloromethyl groups act as leaving groups, facilitating nucleophilic substitutions (e.g., Suzuki couplings or alkylations) . Amino substituents (e.g., 2-amino derivative) enable condensation or amide bond formation, broadening utility in drug discovery .
Positional Isomerism :
Halogen Type :
- Bromine (higher atomic weight, polarizable) enhances leaving-group ability compared to chlorine , making the bromo derivative more reactive in cross-coupling reactions .
Biological Activity
tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is a synthetic organic compound characterized by a benzimidazole core, a tert-butyl ester group, and a highly reactive bromomethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development.
- IUPAC Name: this compound
- Molecular Formula: C₁₃H₁₅BrN₂O₂
- Molecular Weight: 311.17 g/mol
- CAS Number: 175531-13-2
- Physical State: Solid or liquid, depending on purity and storage conditions.
Synthesis and Reactivity
The synthesis typically involves bromination of a benzimidazole derivative followed by esterification. A common method employs N-bromosuccinimide (NBS) under mild conditions to prevent over-bromination. The bromomethyl group is particularly reactive, allowing for various nucleophilic substitution reactions which can be exploited in further chemical transformations .
The biological activity of this compound is largely attributed to its benzimidazole core, which is known to interact with various biological targets, including enzymes and receptors. The bromomethyl group acts as an alkylating agent, modifying biological molecules and potentially altering their function. This dual action makes the compound a candidate for further investigation in pharmacological applications .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The benzimidazole moiety is prevalent in many known anticancer agents due to its ability to interfere with cellular processes. In vitro studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
A study focusing on the structure-activity relationship (SAR) of benzimidazole derivatives revealed that modifications at the bromomethyl position significantly affect cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups at specific positions demonstrated enhanced activity compared to their counterparts lacking such modifications .
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Apoptosis induction via caspase activation |
| Compound B | 1.98 ± 1.22 | Inhibition of tubulin polymerization |
| This compound | TBD | Potential alkylation of DNA |
Antiviral and Antifungal Properties
Beyond anticancer effects, the benzimidazole scaffold has been explored for antiviral and antifungal activities. Compounds with similar structures have shown efficacy against viral infections and fungal growth, indicating a broad spectrum of biological activity that this compound may also exhibit .
Q & A
How can researchers optimize the introduction of the bromomethyl group during synthesis?
The bromomethyl group is introduced via alkylation of a benzimidazole precursor. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.
- Temperature control : Reactions often require mild heating (60–80°C) to avoid side reactions like dimerization .
- Catalyst use : Base catalysts (e.g., K₂CO₃) deprotonate the benzimidazole nitrogen, facilitating nucleophilic substitution .
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product from unreacted starting materials .
What are the challenges in resolving crystallographic data for this compound?
X-ray crystallography using SHELX software (e.g., SHELXL) is critical for structural validation. Challenges include:
- Crystal quality : Slow evaporation from dichloromethane/hexane mixtures yields diffraction-suitable crystals.
- Disorder modeling : The tert-butyl group may exhibit rotational disorder, requiring refinement with restrained isotropic displacement parameters .
- Data collection : High-resolution (<1.0 Å) data reduces ambiguity in electron density maps, especially for the bromomethyl moiety .
How can conflicting NMR data be resolved for derivatives of this compound?
Discrepancies in or NMR signals often arise from:
- Rotameric equilibria : The tert-butyl group can cause signal splitting; variable-temperature NMR (e.g., 298–323 K) stabilizes conformers .
- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts .
- 2D techniques : HSQC and HMBC correlations clarify ambiguous assignments, particularly for imidazole protons .
What computational methods predict reactivity in nucleophilic substitutions?
Density Functional Theory (DFT) at the B3LYP/6-31G* level provides insights:
- Transition state analysis : Identifies energy barriers for bromide displacement by nucleophiles (e.g., amines, thiols).
- Electrostatic potential maps : Highlight electrophilic regions at the bromomethyl carbon, guiding reaction design .
- Solvent modeling : PCM (Polarizable Continuum Model) simulations assess solvent effects on reaction kinetics .
How can dimerization during alkylation be minimized?
Dimerization occurs via competing intermolecular reactions. Mitigation strategies include:
- Dilute conditions : Reduced concentration (≤0.1 M) limits intermolecular collisions .
- Protecting groups : Temporary protection of the imidazole nitrogen with Boc groups prevents unwanted coupling .
- Kinetic monitoring : In-situ FTIR or HPLC tracks reaction progress, enabling timely quenching .
What role does this compound play in antitumor agent development?
It serves as a key intermediate for functionalized benzimidazoles. Examples include:
- Structural analogs : Substitution of the bromomethyl group with pharmacophores (e.g., triazoles, thiazoles) enhances bioactivity .
- Targeted therapies : Derivatives inhibit kinase enzymes or DNA topoisomerases, as shown in in vitro cytotoxicity assays (IC₅₀ values: 0.5–10 µM) .
- Prodrug design : The tert-butyl ester improves solubility for in vivo studies, with enzymatic cleavage releasing active agents .
How do researchers validate purity for this hygroscopic compound?
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) separate impurities; mass spectra confirm molecular ion peaks .
- Elemental analysis : Matches experimental C, H, N percentages with theoretical values (e.g., C: 52.1%, H: 5.2%, N: 9.7%) .
- Karl Fischer titration : Quantifies water content (<0.5% w/w) to prevent hydrolysis during storage .
What synthetic routes avoid hazardous reagents?
Green chemistry approaches include:
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation (e.g., 30 min vs. 24 h conventional) .
- Catalytic recycling : Pd/C or CuI catalysts enable Suzuki-Miyaura couplings without heavy metal waste .
- Biodegradable solvents : Ethanol or cyclopentyl methyl ether replaces toxic solvents like DCM .
How is this compound utilized in cross-coupling reactions?
The bromomethyl group participates in:
- Buchwald-Hartwig amination : Forms C–N bonds with aryl amines for heterocyclic expansions .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked conjugates .
- Suzuki-Miyaura coupling : Boronic acid partners yield biaryl derivatives for material science applications .
What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact with brominated intermediates .
- Ventilation : Fume hoods minimize inhalation of volatile reagents (e.g., DMF, HBr gas) .
- Waste disposal : Neutralization with NaHCO₃ before disposal reduces environmental hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
